Thromboxan B2

Übersicht

Beschreibung

Thromboxan B2 ist ein stabiler, aber inaktiver Metabolit von Thromboxan A2, einem starken Stimulator der Kontraktion von Gefäß- und Bronchialmuskulatur sowie der irreversiblen Thrombozytenaggregation . This compound ist Teil der Arachidonsäurekaskade, die eine entscheidende Rolle bei der Entzündungsreaktion des Körpers spielt .

Herstellungsmethoden

This compound wird typischerweise aus Thromboxan A2 durch nicht-enzymatische Hydrolyse hergestellt. Thromboxan A2 wird aus Arachidonsäure durch die kombinierte Wirkung von Cyclooxygenase (COX-1 oder COX-2) und Thromboxansynthase synthetisiert . Industrielle Produktionsmethoden verwenden häufig den Enzyme-Linked Immunosorbent Assay (ELISA) für eine genaue quantitative Analyse .

Wissenschaftliche Forschungsanwendungen

Thromboxan B2 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologie: Hilft beim Verständnis der Mechanismen der Thrombozytenfunktion und kardiovaskulärer Erkrankungen.

Industrie: Wird bei der Entwicklung von diagnostischen Kits und Assays zur Messung von this compound eingesetzt.

Wirkmechanismus

This compound selbst ist inaktiv, aber seine Vorstufe, Thromboxan A2, entfaltet seine Wirkung durch Bindung an Thromboxan-Rezeptoren, die G-Protein-gekoppelte Rezeptoren sind . Diese Bindung führt zu Vasokonstriktion, Thrombozytenaggregation und Kontraktion der glatten Muskulatur . Thromboxan A2 wird schnell zu this compound hydrolysiert, das dann aus dem Körper ausgeschieden wird .

Wirkmechanismus

Target of Action

Thromboxane B2 (TXB2) is an inactive metabolite of thromboxane A2 . Thromboxane A2 synthesis is the target of the drug aspirin, which inhibits the COX-1 enzyme, the source of thromboxane A2 in platelets .

Mode of Action

Its precursor, thromboxane a2, acts as a vasoconstrictor and a powerful hypertensive agent, promoting platelet agglutination and smooth muscle contraction . Thromboxane A2 causes arterial constriction, induces platelet aggregation, and promotes thrombosis .

Biochemical Pathways

Thromboxane A2, the precursor of thromboxane B2, is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . The synthesis of thromboxane A2 can be inhibited by aspirin, which blocks the COX-1 enzyme . This inhibition leads to a decrease in thromboxane B2 levels, as it is a metabolite of thromboxane A2 .

Pharmacokinetics

Thromboxane B2 is the stable but inactive breakdown product of the chemically unstable thromboxane A2 . The breakdown occurs non-enzymatically with a half-life of 3 minutes . Thromboxane B2 is almost completely cleared in the urine .

Result of Action

It acts as a vasoconstrictor, induces platelet aggregation, and promotes thrombosis . These actions can lead to conditions such as hypertension and cardiovascular diseases .

Action Environment

The action of thromboxane B2 and its precursor can be influenced by various environmental factors. For instance, the presence of aspirin in the system can inhibit the synthesis of thromboxane A2, thereby reducing the levels of thromboxane B2 . Additionally, certain components of extra-virgin olive oil can inhibit platelet aggregation and thromboxane B2 formation in vitro .

Biochemische Analyse

Biochemical Properties

Thromboxane B2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . It interacts with enzymes such as COX-1, which is inhibited by drugs like aspirin . The nature of these interactions involves the conversion of arachidonic acid to thromboxane A2, which is then metabolized to thromboxane B2 .

Cellular Effects

Thromboxane B2 itself is not directly involved in cellular processes, but its precursor, thromboxane A2, plays a significant role. Thromboxane A2 influences cell function by promoting platelet aggregation and vasoconstriction . It impacts cell signaling pathways, gene expression, and cellular metabolism through its role in the COX-1 pathway .

Molecular Mechanism

The molecular mechanism of thromboxane B2 involves its precursor, thromboxane A2. Thromboxane A2 exerts its effects at the molecular level by binding to thromboxane receptors, leading to platelet activation and vasoconstriction . It also influences gene expression related to inflammation and thrombosis .

Temporal Effects in Laboratory Settings

The effects of thromboxane B2 over time in laboratory settings are typically assessed through the measurement of serum thromboxane B2, an index of platelet COX-1 activity . This allows for the observation of the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of thromboxane B2 at different dosages in animal models are not directly studied, as it is an inactive metabolite. The effects of its precursor, thromboxane A2, have been extensively studied. High doses of thromboxane A2 can lead to increased platelet aggregation and vasoconstriction, potentially leading to thrombotic events .

Metabolic Pathways

Thromboxane B2 is involved in the arachidonic acid metabolic pathway, where it is produced from thromboxane A2 via the action of the enzyme thromboxane-A synthase . It interacts with enzymes such as COX-1 and thromboxane-A synthase .

Transport and Distribution

Its precursor, thromboxane A2, is known to be rapidly released by activated platelets and then quickly metabolized to thromboxane B2 .

Subcellular Localization

The subcellular localization of thromboxane B2 is not well-defined due to its inactive nature. Its precursor, thromboxane A2, is synthesized in the platelet cytoplasm and then rapidly released into the plasma .

Vorbereitungsmethoden

Thromboxane B2 is typically produced from thromboxane A2 through non-enzymatic hydrolysis. Thromboxane A2 is synthesized from arachidonic acid by the combined action of cyclooxygenase (COX-1 or COX-2) and thromboxane synthase . Industrial production methods often involve enzyme-linked immunosorbent assay (ELISA) for accurate quantitative analysis .

Analyse Chemischer Reaktionen

Thromboxan B2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann durch 11-Hydroxy-Thromboxan-Dehydrogenase zu 11-Dehydro-Thromboxan B2 oxidiert werden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart spezifischer Reagenzien.

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Para-Nitrophenylphosphat (pNPP) für enzymatische Reaktionen . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind 11-Dehydro-Thromboxan B2 und 2,3-Dinor-Thromboxan B2 .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

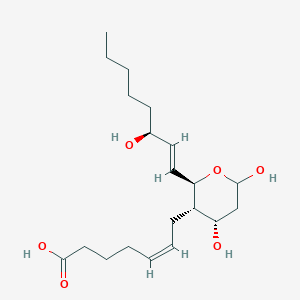

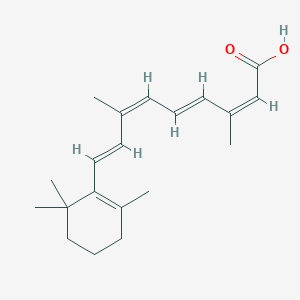

IUPAC Name |

7-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNNGPBEPRNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866421 | |

| Record name | 9,11,15-Trihydroxythromboxa-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

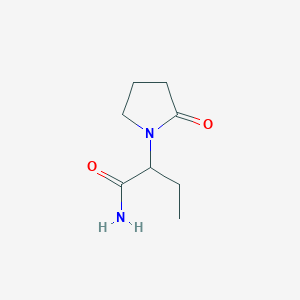

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[a,l]pyrene](/img/structure/B127179.png)

![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)